2,4,6-Trimethoxyphenylacetic acid

Purity Assessment Crystallization Solid-State Chemistry

Isomer misidentification in trimethoxyphenylacetic acid procurement leads to failed syntheses and wasted resources. The 2,4,6-isomer (CAS 104397-80-0) uniquely provides: • MP 182-185°C vs. 117-120°C for the 3,4,5-isomer - a >60°C difference enabling instant identity verification by melting point upon receipt. • Boiling point 376.3°C and LogP 1.34 support high-temperature reactions and CNS-oriented scaffold design, per US4650884. • Documented key intermediate for phthalane-based pharmacophores; correct isomer selection is prerequisite for patent-compliant synthetic pathway replication.

Molecular Formula C11H14O5
Molecular Weight 226.23 g/mol
CAS No. 104397-80-0
Cat. No. B009306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trimethoxyphenylacetic acid
CAS104397-80-0
Molecular FormulaC11H14O5
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)CC(=O)O)OC
InChIInChI=1S/C11H14O5/c1-14-7-4-9(15-2)8(6-11(12)13)10(5-7)16-3/h4-5H,6H2,1-3H3,(H,12,13)
InChIKeyXVJDJIVBWDQELV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trimethoxyphenylacetic acid (CAS 104397-80-0) Procurement Guide for Differentiated Phenylacetic Acid Derivatives


2,4,6-Trimethoxyphenylacetic acid (CAS 104397-80-0) is a phenylacetic acid derivative characterized by a trisubstituted aromatic ring with methoxy groups at the 2, 4, and 6 positions. This specific substitution pattern confers distinct physicochemical properties, including a high melting point (182-185°C) and specific solubility and reactivity profiles , which differentiate it from its constitutional isomers and other methoxylated phenylacetic acid analogs. It is primarily utilized as a building block in organic synthesis and medicinal chemistry research .

Why 2,4,6-Trimethoxyphenylacetic acid (CAS 104397-80-0) Cannot Be Substituted with In-Class Isomers


Generic substitution among trimethoxyphenylacetic acid isomers is not scientifically valid due to divergent physical properties that critically impact handling, purification, and downstream synthetic outcomes. The 2,4,6-isomer's unique substitution pattern yields a melting point that is over 60°C higher than its 3,4,5-counterpart , directly affecting crystallization behavior, storage stability, and purity assessment . Furthermore, differences in boiling points and lipophilicity (LogP) indicate distinct thermodynamic and partitioning behaviors, which can alter reaction kinetics, solubility in specific solvent systems, and the compound's performance as a synthetic intermediate. Selecting the precise isomer is therefore a prerequisite for experimental reproducibility and process consistency.

Quantitative Differentiation of 2,4,6-Trimethoxyphenylacetic acid (CAS 104397-80-0) vs. Closest Analogs


Melting Point Analysis: 2,4,6- vs. 3,4,5-Trimethoxyphenylacetic acid

The 2,4,6-trimethoxyphenylacetic acid exhibits a significantly higher melting point (182-185°C) compared to its constitutional isomer, 3,4,5-trimethoxyphenylacetic acid (117-120°C) . This 65°C difference is a direct consequence of the altered molecular packing in the crystal lattice, dictated by the distinct methoxy substitution pattern .

Purity Assessment Crystallization Solid-State Chemistry

Boiling Point & Volatility Comparison: 2,4,6- vs. 3,4,5-Trimethoxyphenylacetic acid

The 2,4,6-isomer possesses a higher boiling point (376.3°C at 760 mmHg) compared to the 3,4,5-isomer (360.8°C at 760 mmHg) . This difference of approximately 15.5°C reflects variations in intermolecular forces, specifically hydrogen bonding and dipole-dipole interactions, arising from the distinct arrangement of methoxy groups .

Purification Distillation Thermal Stability

Lipophilicity (LogP) Differentiation: Impact on Partitioning and Solubility

The calculated LogP (XLogP3) for 2,4,6-trimethoxyphenylacetic acid is 1.34 , whereas the LogP for its 3,4,5-isomer is reported to be 0.94 . This difference of 0.4 LogP units indicates that the 2,4,6-isomer is more lipophilic, which will influence its solubility in organic solvents, its partitioning behavior in biphasic systems, and its passive membrane permeability in biological assays .

Lipophilicity Solubility ADME Prediction

Density Consistency Across Isomers: A Benchmark for Quality Control

Despite significant differences in melting and boiling points, both 2,4,6- and 3,4,5-trimethoxyphenylacetic acid share an identical density of 1.197 g/cm³ . This indicates that while the substitution pattern drastically alters phase transition temperatures, the overall mass-to-volume ratio in the solid state remains comparable .

Density Quality Control Material Characterization

Patent-Documented Utility as a Selective Synthetic Intermediate

The specific utility of 2,4,6-trimethoxyphenylacetic acid is documented in patents as a key intermediate, such as in the synthesis of novel antidepressants (US4650884) [1]. This contrasts with the 3,4,5-isomer, which is more commonly noted as an endogenous metabolite of mescaline [2]. This divergence in documented applications underscores the functional selectivity imparted by the unique 2,4,6-substitution pattern.

Synthetic Intermediate Pharmaceutical Synthesis Process Chemistry

Optimal Research and Industrial Use Cases for 2,4,6-Trimethoxyphenylacetic acid (CAS 104397-80-0)


Quality Control and Identity Verification via Melting Point Analysis

Leverage the high melting point of 182-185°C for the 2,4,6-isomer as a primary quality control checkpoint upon receipt . This simple, cost-effective test provides immediate differentiation from the 3,4,5-isomer (mp 117-120°C), confirming correct procurement and purity before committing to costly synthetic steps .

Organic Synthesis Requiring High-Temperature Reactions or Solvent Stripping

The elevated boiling point (376.3°C) of 2,4,6-trimethoxyphenylacetic acid makes it a preferred building block for reactions conducted at elevated temperatures or for processes involving distillation of high-boiling solvents . Its lower volatility compared to the 3,4,5-isomer (bp 360.8°C) minimizes the risk of azeotropic loss or decomposition during thermal processing .

Medicinal Chemistry Campaigns Targeting CNS or Lipophilic Binding Pockets

The higher calculated LogP of the 2,4,6-isomer (1.34 vs. 0.94 for the 3,4,5-isomer) supports its use as a scaffold for designing analogs with improved passive membrane permeability . This property is particularly relevant in central nervous system (CNS) drug discovery, where enhanced lipophilicity can be a critical factor for crossing the blood-brain barrier .

Development of Patented Synthetic Routes to Phthalane Derivatives

For process chemists and researchers working on phthalane-based pharmacophores, 2,4,6-trimethoxyphenylacetic acid is a documented key intermediate, as outlined in US4650884 . Procuring this specific isomer is essential for replicating or optimizing these patented synthetic pathways, providing a competitive advantage and ensuring regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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